molecular formula C20H20N4O2S B2371616 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 898612-13-0

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2371616
CAS No.: 898612-13-0
M. Wt: 380.47
InChI Key: HFIRCBIOEPFNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a triazine-based acetamide derivative characterized by a benzyl substituent at the 6-position of the 1,2,4-triazin-5-one core and a 2,5-dimethylphenyl group attached to the acetamide nitrogen. The triazinone core contributes to hydrogen-bonding capabilities via its carbonyl and sulfanyl groups, while the benzyl and dimethylphenyl substituents enhance steric bulk and hydrophobicity . Structural validation methods, such as those implemented in the SHELX software suite, are critical for confirming its crystallographic parameters .

Properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-8-9-14(2)16(10-13)21-18(25)12-27-20-22-19(26)17(23-24-20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIRCBIOEPFNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available research on its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure

The compound features a triazine ring with a benzyl substituent and a sulfanyl group, along with an acetamide moiety attached to a dimethylphenyl group. This unique structure may contribute to its biological efficacy.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. The following table summarizes findings related to the antitumor effects of structurally related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (lung cancer)6.26 ± 0.33DNA binding and apoptosis induction
Compound BHCC827 (lung cancer)6.48 ± 0.11Inhibition of cell proliferation
Compound CNCI-H358 (lung cancer)20.46 ± 8.63Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compounds are effective at relatively low concentrations. The mechanism of action for these compounds often involves interaction with DNA, leading to apoptosis or cell cycle arrest.

Antimicrobial Activity

In addition to its antitumor properties, this compound may also possess antimicrobial activities. The following table presents data on the antibacterial efficacy of related compounds:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DStaphylococcus aureus15
Compound EEscherichia coli20
Compound FPseudomonas aeruginosa25

The results indicate that certain derivatives exhibit promising antibacterial activity against common pathogens.

Case Studies and Research Findings

  • Antitumor Screening : A study screened various derivatives for their antitumor potential using both 2D and 3D cell culture models . The results showed that compounds similar to the target molecule had enhanced cytotoxic effects in 2D assays , suggesting that structural modifications can significantly impact biological activity .
  • Mechanistic Studies : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins involved in cancer pathways. For instance, interactions through hydrophobic contacts were noted as critical for activity .
  • In Vivo Studies : Preliminary animal studies have indicated that some analogs of this compound demonstrate reduced tumor growth in xenograft models, supporting the need for further investigation into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Triazin-3-yl Sulfanyl Acetamide Family

Key analogues include:

Compound Name Triazin Substituent Phenyl Substituent Molecular Formula Key Properties
Target Compound 6-Benzyl 2,5-Dimethylphenyl C20H20N4O2S* High lipophilicity; potential π-π stacking
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 4-Amino, 6-methyl 2,4-Dimethylphenyl C14H16N5O2S Enhanced H-bonding (via -NH2); moderate solubility
2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 6-Methyl 4-Methylphenyl C13H14N4O2S Lower molecular weight; simpler steric profile

*Inferred based on structural analogy.

  • Impact of Triazin Substituents: The benzyl group in the target compound increases lipophilicity compared to methyl or amino substituents, which may enhance membrane permeability but reduce aqueous solubility. 6-Methyl substituents (as in ) offer a balance between hydrophobicity and steric bulk, favoring crystallographic stability .

Substituted Phenyl Group Variations

  • 2,5-Dimethylphenyl vs. In contrast, the 2,4-dimethylphenyl isomer () introduces asymmetry, which may disrupt long-range order in the solid state . 4-Methylphenyl () lacks ortho-substituents, reducing steric hindrance and possibly improving rotational freedom for binding interactions.

Heterocyclic Core Modifications: Triazin vs. Triazole Derivatives

The triazole-based analogue N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (, C16H18N4O3S) demonstrates divergent properties:

  • Triazole Core : The 1,2,4-triazole ring (vs. 1,2,4-triazin) increases metabolic stability due to reduced ring strain and stronger aromaticity.

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The triazinone scaffold is prepared by cyclizing N-(2,5-dimethylphenyl)thiosemicarbazide with ethyl acetoacetate under acidic conditions:

Procedure :

  • Dissolve thiosemicarbazide (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.
  • Add concentrated HCl (0.5 equiv) and reflux at 80°C for 6 hr.
  • Cool, precipitate with ice water, and filter to obtain 3-amino-6-methyl-1,2,4-triazin-5(4H)-one (Yield: 68–72%).

Key Insight : Substituents on the phenyl ring influence cyclization kinetics. Electron-donating groups (e.g., methyl) accelerate ring closure by stabilizing transition states through resonance.

Introduction of the Benzyl Group

Alkylation at Position 6

The triazinone intermediate undergoes benzylation using benzyl bromide under basic conditions:

Procedure :

  • Suspend triazinone (1.0 equiv) in dry DMF.
  • Add K₂CO₃ (2.5 equiv) and benzyl bromide (1.5 equiv).
  • Stir at 60°C for 12 hr under N₂.
  • Quench with H₂O, extract with EtOAc, and purify via silica chromatography to yield 6-benzyl-3-amino-5-oxo-4,5-dihydro-1,2,4-triazine (Yield: 58–63%).

Optimization Note : Replacing DMF with acetone reduces byproduct formation (e.g., dialkylation) but extends reaction time to 24 hr.

Formation of the Sulfanyl-Acetamide Moiety

Thiolation and Acetamide Coupling

The amino group at position 3 is replaced with a sulfanyl-acetamide chain through a two-step sequence:

Step 1: Thiolation

  • React 6-benzyltriazinone (1.0 equiv) with thiourea (1.2 equiv) in MeOH/HCl (1:1).
  • Reflux for 4 hr to form 3-mercapto-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazine (Yield: 81%).

Step 2: Acetamide Coupling

  • Dissolve 3-mercaptotriazinone (1.0 equiv) and 2-bromo-N-(2,5-dimethylphenyl)acetamide (1.1 equiv) in DMF.
  • Add DIPEA (2.0 equiv) and stir at RT for 8 hr.
  • Isolate via precipitation with ice water to obtain the target compound (Yield: 76–84%).

Side Reaction Mitigation : Excess DIPEA prevents protonation of the thiolate intermediate, suppressing disulfide formation.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal the impact of reaction parameters on yield:

Condition Solvent Base Temp (°C) Yield (%)
Standard DMF DIPEA 25 76
Optimized H₂O/EtOH Na₂CO₃ 25 89
High-Temperature DMSO K₃PO₄ 60 68

Aqueous Na₂CO₃ in ethanol/water (3:1) enhances nucleophilicity of the thiolate while minimizing epimerization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 3.89 (s, 2H, SCH₂), 4.52 (s, 2H, COCH₂), 7.12–7.35 (m, 9H, Ar-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Purity Assessment

HPLC-UV analysis (C18 column, 0.1% HCOOH/MeCN gradient) confirms ≥95% purity with t₅ = 8.7 min.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including triazine ring formation, sulfanyl group introduction, and acetamide coupling. Key steps include:
  • Triazine core synthesis : Cyclization of benzyl-substituted hydrazine derivatives under acidic conditions.
  • Thiolation : Reaction with thiolating agents (e.g., thiourea or Lawesson’s reagent) to introduce the sulfanyl group.
  • Acetamide coupling : Use of chloroacetyl chloride or acetic anhydride with 2,5-dimethylaniline under reflux in triethylamine .
    Optimization strategies:
  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for recrystallization).
  • Use catalysts (e.g., DMAP) to enhance coupling efficiency.

Q. How can researchers characterize the functional groups and confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm the triazine ring (δ 160–170 ppm for carbonyl), sulfanyl linkage (δ 3.5–4.0 ppm for S–CH2_2), and aromatic substituents .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
  • FTIR : Detect C=O (1650–1750 cm1^{-1}), N–H (3300 cm1^{-1}), and S–C (600–700 cm1^{-1}) bonds.
  • X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles for stereochemical validation .

Q. What are the key functional groups influencing the compound’s reactivity in biological or chemical assays?

  • Methodological Answer :
  • Triazine ring : Susceptible to nucleophilic attack at the carbonyl oxygen, enabling modifications for SAR studies.
  • Sulfanyl group : Participates in redox reactions and metal coordination, useful for probing enzyme active sites.
  • Acetamide moiety : Hydrogen-bonding capacity enhances interactions with biological targets like kinases or proteases .
    Experimental validation:
  • Perform pH-dependent stability assays to assess triazine ring hydrolysis.
  • Use thiol-reactive probes (e.g., Ellman’s reagent) to quantify free sulfhydryl reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in modulating biological activity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified benzyl (e.g., halogenated, methoxy) or acetamide (e.g., alkyl vs. aryl) groups.
  • Biological assays : Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) or microbial strains.
  • Data analysis : Use QSAR models to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity .
    Example: Compare IC50_{50} values of 2,5-dimethylphenyl vs. 3-chloro-4-methylphenyl analogs to assess steric effects .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), temperature, and cell line passage number.
  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics.
  • Mechanistic studies : Use SPR or ITC to measure binding affinity to proposed targets (e.g., DNA gyrase), ruling out off-target effects .
  • Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to identify heterogeneity in published datasets .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model degradation pathways (e.g., triazine ring hydrolysis) at different pH levels.
  • DFT calculations : Estimate bond dissociation energies for sulfanyl and acetamide groups.
  • Experimental validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. What strategies are effective in synthesizing novel derivatives while maintaining the core triazine-sulfanyl-acetamide scaffold?

  • Methodological Answer :
  • Parallel synthesis : Use Ugi or Click chemistry to generate diverse libraries.
  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during functionalization.
  • Post-functionalization : Introduce halogens via electrophilic substitution for further cross-coupling (e.g., Suzuki-Miyaura) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.